3'-Deazo-Thiamin Diphosphate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19N3O7P2S |
|---|---|
Molecular Weight |
423.32 g/mol |
IUPAC Name |
[2-[3-[(4-amino-6-methylpyridin-3-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C13H19N3O7P2S/c1-9-5-12(14)11(6-15-9)7-16-8-26-13(10(16)2)3-4-22-25(20,21)23-24(17,18)19/h5-6,8H,3-4,7H2,1-2H3,(H4-,14,15,17,18,19,20,21) |
InChI Key |
NWZZJKMZTWGIFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)C[N+]2=CSC(=C2C)CCOP(=O)(O)OP(=O)(O)[O-])N |
Origin of Product |
United States |
Synthesis and Chemical Derivatization of 3 Deazo Thiamin Diphosphate and Analogues
Methodologies for 3'-Deazo-Thiamin Diphosphate (B83284) Synthesis
The synthesis of DThDP has been approached through various routes, with a notable focus on efficiency and the avoidance of cumbersome protecting group chemistry.
Protecting Group-Free Synthetic Routes
The development of protecting group-free syntheses represents a significant advancement in chemical efficiency, reducing the number of reaction steps, and minimizing waste. A concise, five-step protecting group-free synthesis of DThDP has been reported, which facilitates the production of substantial quantities of the inhibitor and its analogues. chemrxiv.org This approach is particularly advantageous as it streamlines the synthetic process, making these valuable research tools more accessible. The core strategy involves the selective functionalization of a pre-formed thiophene (B33073) ring, thereby circumventing the complexities of its construction late in the synthesis. chemrxiv.org
Utilization of Specific Starting Materials in Synthesis
One efficient approach begins with the commercially available 2,3,5-tribromo-4-methylthiophene . This starting material is advantageous as it provides a ready-made thiophene core. chemrxiv.org The synthesis proceeds through selective metallation and functionalization of the bromine atoms, allowing for the stepwise introduction of the necessary side chains. chemrxiv.org For instance, reductive cleavage of the C2-bromo group can be followed by selective lithiation at C5 to introduce the hydroxyethyl (B10761427) side chain. chemrxiv.org This method offers considerable flexibility for creating analogues, as different electrophiles can be coupled with the lithiated intermediates. chemrxiv.org
Another established route employs α-acetyl-γ-butyrolactone . This ten-step synthesis proceeds via the formation of a key aminothiophene intermediate. cam.ac.uk While longer than the tribromo-thiophene route, this method has been instrumental in the initial synthesis of deazathiamin and its analogues.
Synthesis of 2-Substituted Forms of 3'-Deazo-Thiamin Diphosphate Analogues
The synthesis of 2-substituted DThDP analogues is of particular interest as these compounds can mimic various intermediates in the catalytic cycles of ThDP-dependent enzymes. cam.ac.ukresearchgate.net The introduction of substituents at the C2 position of the thiophene ring is a key strategy for developing more potent and selective inhibitors.
One method for introducing substituents at the C2 position is through Friedel-Crafts acylation of the deazathiamin core. rsc.org This classic electrophilic aromatic substitution reaction allows for the installation of various acyl groups, which can probe the substrate-binding pockets of different enzymes. rsc.orgsigmaaldrich.commasterorganicchemistry.com For example, this has been used to create derivatives with nanomolar activities towards specific enzymes like the E1-subunit of the pyruvate (B1213749) dehydrogenase (PDH) complex. researchgate.net
A notable example of a 2-substituted analogue is 2-(1-hydroxyethyl)-3'-deazathiamin diphosphate (HEDThDP) . cam.ac.ukresearchgate.net This compound mimics the intermediate formed after the decarboxylation of pyruvate in enzymes like pyruvate decarboxylase. Its synthesis provides a valuable tool for studying the structural and mechanistic aspects of these enzymes. researchgate.netresearchgate.net
Strategies for Introducing Selectivity through Chemical Modification
A major goal in the design of enzyme inhibitors is to achieve selectivity for a specific target enzyme over others. For ThDP analogues, chemical modification provides a powerful means to achieve this.
The primary strategy for introducing selectivity involves the introduction of substituents at the C2 position of the thiophene ring. researchgate.netchemrxiv.orgnih.gov Different ThDP-dependent enzymes have distinct substrate-binding pockets adjacent to the cofactor binding site. chemrxiv.org By synthesizing a library of DThDP analogues with various C2-substituents, it is possible to exploit these differences. A substituent that is well-accommodated in the active site of one enzyme may be too bulky for another, leading to selective inhibition. chemrxiv.org For instance, C2-functionalized analogues have been developed that show high selectivity for the PDH E1 subunit. researchgate.net
Molecular Mechanisms of 3 Deazo Thiamin Diphosphate Action As an Enzyme Inhibitor
Comparative Analysis of Thiamin Diphosphate (B83284) and 3'-Deazo-Thiamin Diphosphate Interactions with Enzymes
This compound (deazaTPP) is a potent inhibitor of enzymes that depend on Thiamin Diphosphate (TPP). Its efficacy stems from a critical structural modification: the substitution of the N-3 atom in the thiazolium ring of TPP with a carbon atom. This change results in the formation of a neutral thiophene (B33073) ring in place of the positively charged thiazolium ring found in the natural coenzyme. nih.govijbs.com
Role of the Modified Thiamin Ring Structure in Biochemical Properties
The defining structural difference between this compound (deazaTPP) and Thiamin Diphosphate (TPP) is the replacement of the nitrogen atom at the 3' position of the thiazolium ring with a carbon atom. nih.govijbs.com This substitution transforms the positively charged thiazolium ring of TPP into a neutral thiophene ring in deazaTPP. nih.govijbs.comnih.govsci-hub.st This alteration is significant because the thiazolium ring is the reactive portion of the TPP molecule. wikipedia.org
The neutral thiophene ring in deazaTPP is considered an electrostatic mimic of the reactive ylide/carbene intermediate of TPP, which is formed during catalysis. nih.govsci-hub.stresearchgate.netacs.org This mimicry allows deazaTPP to bind tightly to the active sites of TPP-dependent enzymes. researchgate.netacs.org The increased hydrophobicity of the neutral thiophene ring compared to the charged thiazolium ring leads to stronger interactions with the hydrophobic regions within the enzyme's active site. nih.govijbs.comchemrxiv.org
Furthermore, the 4'-aminopyrimidine ring of TPP plays a crucial role in anchoring the coenzyme within the active site, with the N1' atom and the 4'-amino group being essential for this function. nih.govsci-hub.strcsb.org While the fundamental binding orientation is maintained by these interactions, the enhanced affinity of deazaTPP is largely attributed to the properties of its modified thiophene ring.
Impact of Neutral Thiophene Ring on Active Site Interactions
The substitution of the positively charged thiazolium ring with a neutral thiophene ring significantly enhances the inhibitor's interaction with the enzyme's active site. This neutral ring provides deazaTPP with greater hydrophobicity compared to TPP, facilitating stronger interactions with the active site of TPP-dependent enzymes. nih.govijbs.com Thiophene rings have been identified as one of the most effective neutral central rings for binding tightly to these enzymes. chemrxiv.org
This enhanced binding is evident in the inhibition of several TPP-dependent enzymes. For instance, in studies with pyruvate (B1213749) decarboxylase from Zymomonas mobilis, deazaTPP binds not only more rapidly (approximately seven-fold faster) but also significantly more tightly than TPP. nih.govresearchgate.netnih.govscispace.com A similar trend is observed with the E1 subunit of α-ketoglutarate dehydrogenase from E. coli, where deazaTPP binds more than 70-fold faster. nih.govscispace.com
Inhibitory Potency and Binding Characteristics
Binding Affinity and Kinetic Inhibition Constants (K_i values)
This compound (deazaTPP) is an exceptionally potent inhibitor of various Thiamin Diphosphate (TPP)-dependent enzymes, exhibiting significantly tighter binding than the natural coenzyme itself. researchgate.netacs.org Its inhibitory strength is quantified by the kinetic inhibition constant (K_i), with lower values indicating stronger inhibition.
For pyruvate decarboxylase from Zymomonas mobilis, deazaTPP binds at least 25,000-fold more tightly than TPP, with a K_i value of less than 14 pM. nih.govscispace.com In the case of the E1 subunit of α-ketoglutarate dehydrogenase from E. coli, deazaTPP binds approximately 500-fold more tightly than TPP, with a calculated K_i value of about 5 nM. nih.govscispace.com
Studies on mammalian pyruvate dehydrogenase complex (PDHC) have also highlighted the superior inhibitory capacity of deazaTPP. The K_i value for deazaTPP was determined to be 0.0026 µM, which is considerably lower than the K_m for TPP (0.06 µM) and the K_i for another inhibitor, oxythiamine (B85929) pyrophosphate (0.025 µM). tandfonline.com This demonstrates that deazaTPP is a much stronger competitive inhibitor of PDHC. tandfonline.com
| Enzyme | Source Organism | K_i Value of deazaTPP | Reference |
|---|---|---|---|
| Pyruvate Decarboxylase | Zymomonas mobilis | < 14 pM | nih.gov, scispace.com |
| α-Ketoglutarate Dehydrogenase (E1 subunit) | E. coli | ~ 5 nM | nih.gov, scispace.com |
| Pyruvate Dehydrogenase Complex (PDHC) | Mammalian | 0.0026 µM | tandfonline.com |
Competitive Binding with Thiamin Diphosphate
This compound (deazaTPP) functions as a competitive inhibitor, directly competing with the natural coenzyme, Thiamin Diphosphate (TPP), for binding to the active site of enzymes. nih.govscispace.comtandfonline.com A competitive inhibitor is a compound that structurally resembles the substrate and vies for the same binding site on the enzyme. libretexts.org
The binding of deazaTPP to enzymes such as pyruvate decarboxylase and the pyruvate dehydrogenase complex is competitive with TPP. nih.govtandfonline.com This means that increasing the concentration of the natural coenzyme, TPP, can counteract the inhibitory effect of deazaTPP. acs.org For example, in experiments with pyruvate decarboxylase, incubating the enzyme-deazaTPP complex with a large excess of TPP was performed to assess the reversibility of binding. researchgate.net
Reversibility and Irreversibility of Enzyme Binding
The interaction between this compound (deazaTPP) and Thiamin Diphosphate (TPP)-dependent enzymes exhibits characteristics of both very tight, essentially irreversible binding and slow reversibility, depending on the specific enzyme. nih.govscispace.com Irreversible inhibitors typically form strong, often covalent, bonds with the enzyme, leading to permanent inactivation. libretexts.orgknyamed.com In contrast, reversible inhibitors bind non-covalently and can dissociate from the enzyme. libretexts.orgknyamed.com
In the case of pyruvate decarboxylase from Zymomonas mobilis, the binding of deazaTPP is described as essentially irreversible, despite the absence of a covalent linkage. nih.govscispace.com This indicates an extremely tight, non-covalent interaction. nih.govscispace.com
However, with the E1 subunit of α-ketoglutarate dehydrogenase from E. coli, a slow reversal of the inhibition has been observed. nih.govscispace.com This allowed for the calculation of a K_i value, suggesting that while the binding is very strong, it is not permanently irreversible. nih.govscispace.com This distinction highlights that the nature of the inhibitor-enzyme interaction can vary between different TPP-dependent enzymes.
Mimicry of Catalytic Intermediates by this compound
This compound (deazaThDP) is a potent inhibitor of thiamin diphosphate (ThDP)-dependent enzymes, primarily because of its structural and electronic similarity to key catalytic intermediates formed during the enzymatic reaction cycle. acs.orgresearchgate.netnih.gov This mimicry allows it to bind tightly to the enzyme's active site, effectively blocking the normal catalytic process. nih.gov
The primary mechanism of this compound's inhibitory action lies in its remarkable resemblance to the ylid intermediate, a crucial species in ThDP-dependent catalysis. researchgate.netnih.gov In a typical reaction, the ThDP cofactor is deprotonated at the C2 position of its thiazolium ring to form a highly reactive ylid (or carbanion). researchgate.net This ylid is the key nucleophile that attacks the carbonyl group of the substrate, such as a 2-keto acid. acs.org
This compound is an analogue of ThDP where the nitrogen atom in the thiazolium ring is replaced by a carbon atom. researchgate.net This substitution makes deazaThDP isoelectronic with ThDP, meaning it has the same number of valence electrons and a very similar shape and size. researchgate.net However, the critical difference is that the carbon substitution prevents the formation of the C2-anion, or ylid, because the positive charge of the heteroatom is absent, which is necessary to stabilize the negative charge. researchgate.net
Because of this, deazaThDP acts as a close mimic of the charge-neutralized ylid intermediate. acs.orgresearchgate.net This structural similarity leads to extremely tight binding to ThDP-dependent enzymes, often many times stronger than the binding of the cofactor ThDP itself. acs.orgnih.govnih.gov For example, studies have shown that deazaThDP binds to pyruvate decarboxylase from Zymomonas mobilis at least 25,000-fold more tightly than ThDP. nih.govrsc.org This potent, competitive inhibition is essentially irreversible, even though no covalent bond is formed with the enzyme. nih.govrsc.org The enzyme recognizes deazaThDP as if it were the reactive intermediate, leading to a stable, inactive enzyme-inhibitor complex. researchgate.net
The versatility of this compound as an inhibitor extends beyond mimicking just the initial ylid. By attaching specific substituents to the C2 position of the deazaThDP molecule, it is possible to create analogues that mimic subsequent intermediates in the catalytic cycle. acs.orgresearchgate.netnih.gov This strategy allows for the development of inhibitors that can target specific states of the enzyme's reaction pathway. nih.gov
A prime example is the synthesis of 2-(1-hydroxyethyl)deaza-Thiamin Diphosphate. researchgate.netnih.gov This compound mimics the 2-(1-hydroxyethyl)ThDP intermediate (HEThDP), which is formed after the decarboxylation of pyruvate in enzymes like pyruvate decarboxylase. researchgate.netnih.gov Research has demonstrated that 2-(1-hydroxyethyl)deaza-Thiamin Diphosphate is an exceptionally potent inhibitor of pyruvate decarboxylase (PDC). researchgate.netnih.gov
The ability to create these substituted analogues provides a powerful tool for studying enzyme mechanisms and for designing selective inhibitors. acs.orgnih.gov By tailoring the substituent at the C2 position, inhibitors can be designed to resemble different enzyme-specific catalytic intermediates, potentially leading to greater selectivity for inhibiting particular ThDP-dependent enzymes over others. acs.orgnih.gov
Research Findings on this compound Inhibition
The table below summarizes key inhibition data for this compound (deazaThDP) against two different ThDP-dependent enzymes. The data highlights the inhibitor's high affinity and rapid binding compared to the natural cofactor, Thiamin Diphosphate (ThDP).
| Enzyme | Organism | Inhibitor | Binding Affinity (Ki) | Relative Tightness of Binding (vs. ThDP) | Binding Rate (vs. ThDP) | Citation |
| Pyruvate Decarboxylase | Zymomonas mobilis | deazaThDP | < 14 pM | > 25,000-fold tighter | ~7-fold faster | nih.govrsc.org |
| α-Ketoglutarate Dehydrogenase (E1 subunit) | Escherichia coli | deazaThDP | ~ 5 nM | ~500-fold tighter | > 70-fold faster | nih.govrsc.org |
Enzymatic Interaction Studies and Structural Biology
Interactions with Pyruvate (B1213749) Decarboxylase (PDC)
Pyruvate decarboxylase is a key enzyme in anaerobic fermentation, catalyzing the decarboxylation of pyruvate. uniprot.org The interaction of deazaTPP with PDC, particularly from the bacterium Zymomonas mobilis, has been a subject of detailed investigation.
Studies have demonstrated that deazaTPP is an exceptionally potent and essentially irreversible inhibitor of pyruvate decarboxylase from Zymomonas mobilis. researchgate.netnih.gov Its binding is competitive with the natural cofactor, ThDP, but it binds with significantly greater affinity and speed. nih.gov Research shows that deazaTPP binds to Z. mobilis PDC approximately seven times faster than ThDP and at least 25,000 times more tightly. nih.govnih.gov This results in an extremely low inhibition constant (Kᵢ), estimated to be less than 14 pM. researchgate.netnih.gov
| Compound | Relative Binding Rate | Relative Binding Affinity | Inhibition Constant (Kᵢ) | Reference |
|---|---|---|---|---|
| Thiamin Diphosphate (B83284) (ThDP) | 1x (Baseline) | 1x (Baseline) | Not Applicable | nih.govnih.gov |
| 3'-Deazo-Thiamin Diphosphate (deazaTPP) | ~7-fold faster | >25,000-fold tighter | <14 pM | nih.govnih.gov |
The catalytic activity of ThDP-dependent enzymes hinges on the deprotonation of the C2-hydrogen of the thiazolium ring to form a reactive ylid intermediate. ebi.ac.ukuni-konstanz.de The positive charge on the N3 nitrogen atom in ThDP is crucial for acidifying this C2-proton, facilitating its removal within the enzyme's active site. researchgate.nettandfonline.com
In this compound, the substitution of this nitrogen with a carbon atom eliminates the positive charge, creating a neutral thiophene (B33073) ring. semanticscholar.org This structural alteration prevents the crucial C2-H deprotonation, thereby inhibiting the formation of the ylid. tandfonline.com Because it cannot proceed with the catalytic cycle, deazaTPP acts as a close mimic of the ylid intermediate, binding tightly to the active site but remaining catalytically inert. nih.govresearchgate.netresearcher.life This property makes it a powerful tool for mechanistic studies. nih.gov
Interactions with Pyruvate Dehydrogenase (PDH) Complex
The pyruvate dehydrogenase (PDH) complex is a critical multienzyme assembly that connects glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA. wikipedia.orgwikipedia.org The E1 subunit of this complex is a ThDP-dependent enzyme and a primary target for deazaTPP. wikipedia.orgebi.ac.uk
This compound is a potent inhibitor of the E1 subunit of the α-ketoglutarate dehydrogenase complex from Escherichia coli, an enzyme structurally and functionally related to the PDH E1 subunit. nih.govresearchgate.netijbs.com Studies on this enzyme show that deazaTPP binds more than 70 times faster than the natural cofactor, ThDP. researchgate.netnih.gov The binding affinity is approximately 500-fold tighter than that of ThDP, with a calculated Kᵢ value of about 5 nM. nih.govijbs.com Unlike its nearly irreversible binding to Z. mobilis PDC, the inhibition of the E. coli enzyme by deazaTPP shows slow reversibility. nih.gov
| Parameter | Value | Comparison to ThDP | Reference |
|---|---|---|---|
| Binding Rate | >70-fold faster | - | nih.govijbs.com |
| Binding Affinity | ~500-fold tighter | - | nih.govijbs.com |
| Inhibition Constant (Kᵢ) | ~5 nM | - | nih.gov |
The properties of deazaTPP as a potent, stable analogue of a catalytic intermediate make it an exceptional tool for elucidating enzyme mechanisms. nih.govresearcher.life By binding deazaTPP to the E1 subunit of the PDH complex, researchers can effectively "trap" the enzyme in a state that resembles one of its key catalytic steps. nih.govacs.org This stable complex can then be studied using structural biology techniques, such as X-ray crystallography, to gain high-resolution snapshots of the active site. researchgate.net The use of deazaTPP complexed with the E1 subunit of PDH has provided critical information that has led to novel proposals regarding the enzyme's catalytic mechanism. nih.govresearchgate.netresearcher.life
Kinetic studies on the mammalian pyruvate dehydrogenase complex (PDHC), specifically from porcine heart, have shown that this compound (referred to as DATPP in some studies) is a significantly more potent inhibitor than other thiamin antimetabolites like oxythiamine (B85929) pyrophosphate (OTPP). researchgate.nettandfonline.com DeazaTPP acts as a strong competitive inhibitor of mammalian PDHC with an inhibition constant (Kᵢ) of 0.0026 µM. researchgate.nettandfonline.comresearchgate.net This value is approximately 23 times lower than the Michaelis constant (Kₘ) for the natural cofactor, ThDP (0.06 µM), and nearly 10 times lower than the Kᵢ for OTPP (0.025 µM), highlighting its superior inhibitory efficiency. researchgate.nettandfonline.com The enhanced inhibition by deazaTPP is attributed to its structure, as the lack of the nitrogen atom in the thiazolium ring may prevent ylide formation more effectively than the structural changes in other analogues. tandfonline.com
| Compound | Kinetic Parameter | Value (µM) | Reference |
|---|---|---|---|
| This compound (deazaTPP) | Kᵢ (Inhibition Constant) | 0.0026 | researchgate.nettandfonline.comresearchgate.net |
| Oxythiamine Diphosphate (OTPP) | Kᵢ (Inhibition Constant) | 0.025 | researchgate.nettandfonline.comresearchgate.net |
| Thiamin Diphosphate (ThDP) | Kₘ (Michaelis Constant) | 0.06 | researchgate.nettandfonline.comresearchgate.net |
Interactions with Alpha-Ketoglutarate (B1197944) Dehydrogenase (KGDH) Complex
The alpha-ketoglutarate dehydrogenase complex (KGDH), also known as the 2-oxoglutarate dehydrogenase complex (OGDH), is a critical enzyme in the citric acid cycle. ijbs.commdpi.com It comprises multiple copies of three enzymatic components: E1 (2-oxoglutarate dehydrogenase), E2 (dihydrolipoamide succinyltransferase), and E3 (dihydrolipoamide dehydrogenase). mdpi.comuniprot.org The E1 component, which utilizes thiamin diphosphate (ThDP) as a cofactor, is responsible for the decarboxylation of α-ketoglutarate. mdpi.comuniprot.org
Inhibition of E1 Subunit from E. coli
This compound (deazaThDP) has been identified as a potent inhibitor of the E1 subunit of the α-ketoglutarate dehydrogenase complex from Escherichia coli. nih.govscispace.com Studies have revealed that deazaThDP binds to this enzyme subunit significantly faster and more tightly than the natural cofactor, ThDP. ijbs.comnih.gov The rate of binding for deazaThDP is over 70-fold faster than that of ThDP. nih.govscispace.com
This strong, competitive inhibition is characterized by a dissociation constant (K(i)) value of approximately 5 nM, indicating that deazaThDP binds about 500 times more tightly than ThDP. nih.gov Although the inhibition is potent, it has been observed to be slowly reversible. nih.gov The replacement of the N-3 atom of the thiazolium ring in ThDP with a carbon atom in deazaThDP results in a neutral thiophene ring, which increases the molecule's hydrophobicity and leads to stronger interactions within the active site of ThDP-dependent enzymes. ijbs.comnih.gov
Table 1: Comparative Binding of this compound and Thiamin Diphosphate to E. coli KGDH E1 Subunit
| Compound | Binding Rate Enhancement (vs. ThDP) | Binding Affinity Enhancement (vs. ThDP) | K(i) Value |
|---|---|---|---|
| This compound | >70-fold faster nih.govscispace.com | ~500-fold tighter nih.gov | ~5 nM nih.gov |
| Thiamin Diphosphate | - | - | - |
Interactions with Transketolase (TK)
Transketolase (TK) is a key ThDP-dependent enzyme in the pentose (B10789219) phosphate (B84403) pathway and the Calvin cycle. wikipedia.org It catalyzes the transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor. ub.educore.ac.uk The active sites of this dimeric enzyme are located at the interface between its two identical subunits. chemisgroup.usembopress.org
This compound is recognized as one of the most potent irreversible inhibitors of ThDP-dependent enzymes, including transketolase. nih.govresearchgate.netsemanticscholar.org The structural modification in deazaThDP, where the charged thiazolium ring of ThDP is replaced by a neutral thiophene ring, enhances its hydrophobicity, leading to stronger interactions with the enzyme's active site. ijbs.comnih.gov While specific kinetic data for the inhibition of transketolase by deazaThDP is not as extensively detailed as for other enzymes in the provided context, its classification as a potent inhibitor underscores its significant interaction. nih.govresearchgate.netsemanticscholar.org The binding of ThDP and its analogs like deazaThDP occurs at the interface of the two subunits, involving a divalent cation such as Ca2+. chemisgroup.usembopress.org
Interactions with Other ThDP-Dependent Enzymes
The inhibitory effects of this compound extend to a variety of ThDP-dependent enzymes beyond KGDH and TK, highlighting its broad-spectrum activity. researchgate.netacs.org
Inhibition Spectrum Across Diverse ThDP-Dependent Enzymes
This compound has been shown to be an extremely potent inhibitor of a range of ThDP-dependent enzymes. researchgate.netacs.org A notable example is its interaction with pyruvate decarboxylase (PDC) from Zymomonas mobilis. nih.gov In this case, deazaThDP binds approximately seven times faster than ThDP and with an affinity that is at least 25,000-fold tighter, with a K(i) value of less than 14 pM. nih.gov This binding is competitive with ThDP and is essentially irreversible, despite not forming a covalent bond. nih.gov
The potent, broad-spectrum nature of deazaThDP's inhibition is attributed to its structural similarity to the ylid intermediate of the ThDP catalytic cycle, allowing it to bind very tightly to the active sites of these enzymes. researchgate.netacs.org Other enzymes that are known to be inhibited by ThDP analogs include pyruvate dehydrogenase (PDH) and 1-deoxy-D-xylulose-5-phosphate synthase (DXPS). nih.govacs.orgresearchgate.net
Table 2: Inhibition of Various ThDP-Dependent Enzymes by this compound
| Enzyme | Organism | Binding Rate (vs. ThDP) | Binding Affinity (vs. ThDP) | K(i) Value |
|---|---|---|---|---|
| Pyruvate Decarboxylase | Zymomonas mobilis | ~7-fold faster nih.gov | ≥25,000-fold tighter nih.gov | <14 pM nih.gov |
| α-Ketoglutarate Dehydrogenase (E1) | Escherichia coli | >70-fold faster nih.gov | ~500-fold tighter nih.gov | ~5 nM nih.gov |
Studies on 2-Hydroxy-3-Oxoadipate (B1261866) Synthase (HOAS)
2-Hydroxy-3-oxoadipate synthase (HOAS) from Mycobacterium tuberculosis is another ThDP-dependent enzyme. nih.gov It catalyzes the formation of 2-hydroxy-3-oxoadipate from 2-ketoglutarate and glyoxylate. nih.govnih.gov While direct inhibition studies using this compound on HOAS are not detailed in the provided search results, the enzyme's dependence on ThDP places it within the class of enzymes potentially susceptible to inhibition by this potent analog. The catalytic mechanism of HOAS is understood to involve multiple ThDP-bound covalent intermediates, a common feature among ThDP-dependent enzymes that deazaThDP is designed to mimic and inhibit. nih.gov
Structural Analysis of Enzyme-3'-Deazo-Thiamin Diphosphate Complexes
Structural studies of ThDP-dependent enzymes complexed with ThDP analogs provide valuable insights into the basis of their potent inhibition. Although a specific crystal structure of an enzyme with this compound is not explicitly described in the search results, analysis of related complexes offers a strong foundation for understanding these interactions.
For instance, the crystal structure of yeast transketolase has been determined with other ThDP analogs, revealing that they bind in a highly similar fashion to ThDP itself. rcsb.org These structures show that the diphosphate moiety of the cofactor binds at the C-terminal end of a parallel beta-sheet in the N-terminal domain, interacting with the protein via a Ca2+ ion. embopress.org The thiazolium ring (or its analog) interacts with residues from both enzyme subunits, while the pyrimidine (B1678525) ring is situated in a hydrophobic pocket. embopress.org
In the case of the E. coli pyruvate dehydrogenase E1 component complexed with thiamin thiazolone diphosphate (ThTDP), another potent inhibitor, structural reorganization occurs in the active site upon inhibitor binding. nih.gov This includes conformational changes in amino acid residues and an increase in the number of hydrogen bonds to the inhibitor compared to the natural cofactor, which explains the higher affinity. nih.gov It is highly probable that similar structural rearrangements and enhanced interactions occur when this compound binds to its target enzymes, contributing to its potent inhibitory effects. ijbs.comnih.gov
Active Site Analysis and Binding Pocket Characteristics
The active site of ThDP-dependent enzymes is a highly specialized environment designed to bind the cofactor and the substrate in a precise orientation for catalysis. Structural studies of enzymes like pyruvate decarboxylase from Zymomonas mobilis and transketolase from Saccharomyces cerevisiae have shown that the active site is typically located at the interface of subunits in these oligomeric enzymes. acs.orgsemanticscholar.orgnih.gov This arrangement allows residues from adjacent subunits to contribute to the binding of a single cofactor molecule.
The binding of ThDP, and by extension its analog 3'-deaza-ThDP, is dependent on the presence of a divalent metal ion, usually Mg2+, which coordinates to the pyrophosphate moiety and conserved residues within the active site. acs.org The aminopyrimidine ring of the cofactor is often involved in π-π stacking interactions with conserved aromatic residues, while the pyrophosphate group forms ionic interactions within its designated pocket. researchgate.net
The replacement of the thiazolium ring with a thiophene ring in 3'-deaza-ThDP results in a neutral molecule that is thought to mimic the charge distribution of the reactive ylide intermediate of ThDP. sci-hub.stijbs.com This characteristic contributes to its potent inhibitory effects, as it can form strong interactions within the active site. ijbs.com For instance, in pyruvate decarboxylase from Zymomonas mobilis, 3'-deaza-ThDP binds with exceptional affinity, being approximately seven-fold faster and at least 25,000-fold tighter than ThDP itself. cam.ac.uknih.gov A similar high affinity has been observed with the E1 subunit of α-ketoglutarate dehydrogenase from E. coli, where it binds over 70-fold faster and about 500-fold tighter than the natural cofactor. cam.ac.uknih.gov
The active site cavity near the thiazolium/thiophene ring is where substrate binding occurs. semanticscholar.org The specific architecture of this pocket, including the presence of key amino acid residues, dictates the substrate specificity of the enzyme.
Hydrogen Bonding and Hydrophobic Interactions
The stability of the enzyme-3'-deaza-ThDP complex is maintained by a network of hydrogen bonds and hydrophobic interactions. The pyrophosphate group of the cofactor is anchored through interactions with a divalent metal ion (e.g., Ca2+ in transketolase) and surrounding amino acid residues. nih.gov The aminopyrimidine ring participates in hydrogen bonding interactions. researchgate.net
In transketolase, the pyrimidine ring is situated in a hydrophobic pocket formed by loops from a neighboring subunit. nih.govembl.de The thiophene ring (replacing the thiazolium ring in 3'-deaza-ThDP) interacts with residues from both subunits. nih.gov The increased hydrophobicity of the thiophene ring in 3'-deaza-ThDP compared to the positively charged thiazolium ring of ThDP leads to stronger interactions within the active site. ijbs.com This enhanced hydrophobicity is a contributing factor to its potent inhibitory nature. ijbs.com
Conformational Changes Induced by Ligand Binding
The binding of ligands, including cofactors and substrates, can induce significant conformational changes in enzymes. nih.govplos.orgnih.gov In the case of ThDP-dependent enzymes, these changes are often crucial for catalysis and regulation. For example, in yeast pyruvate decarboxylase, substrate binding at a regulatory site triggers an allosteric activation of the enzyme. rcsb.org This involves a conformational change that rigidifies flexible loops to complete the architecture of the active site. rcsb.org
While the binding of ThDP itself to transketolase does not cause a major conformational change, it does involve flexible loops at the active site that create a "closed" conformation. wikipedia.org Studies on yeast pyruvate decarboxylase have also indicated that alterations in a flexible loop within the beta domain can affect the binding and orientation of the ThDP cofactor. nih.gov The tight packing of subunits in enzymes like pyruvate decarboxylase from Zymomonas mobilis can prevent large-scale quaternary structure rearrangements, locking the enzyme in an activated conformation. semanticscholar.org
Spectroscopic Characterization of Enzyme-Bound this compound
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in probing the electronic environment and dynamic properties of 3'-deaza-ThDP when bound to enzymes.
Nuclear Magnetic Resonance (NMR) Studies on Electron Density and Protonation States
NMR spectroscopy provides valuable information about the electronic structure and protonation state of enzyme-bound cofactors. sci-hub.st For ThDP-dependent enzymes, ¹³C-NMR studies using ¹³C-labeled ThDP have been employed to investigate the existence of the C2-carbanion (ylide). uni-konstanz.de Research on yeast pyruvate decarboxylase suggested that the C2-H of bound ThDP is in its undissociated state, finding no evidence for the ylide in either the activated or unactivated forms of the enzyme. sci-hub.st The development of 3'-deaza-ThDP, which acts as an electrostatic mimic of the ylide due to its neutral thiophene ring, was partly motivated by the challenges in directly observing the transient ylide species. sci-hub.st
Computational Modeling and Simulation Studies
Computational methods, including molecular modeling and simulations, complement experimental data by providing detailed insights into enzyme-inhibitor interactions at an atomic level. chemrxiv.orgnih.gov These studies have been applied to understand the binding of various ThDP analogs, including those with modified central rings. chemrxiv.orgresearchgate.net Computational docking can predict the binding poses of inhibitors and help rationalize their observed inhibitory activities. chemrxiv.orgacs.org For instance, computational studies on ThDP-dependent enzymes have helped to characterize the binding modes of triazole-based thiamine (B1217682) analogs, which, like 3'-deaza-ThDP, feature a neutral central ring. researchgate.netchemrxiv.org These models show how the aminopyrimidine and pyrophosphate moieties form key interactions, while the neutral central ring occupies the space normally taken by the thiazolium ylide. researchgate.net Density functional theory (DFT) calculations have also been used to study the electronic structure and stability of different states of the ThDP cofactor within the enzyme active site. beilstein-journals.org
Ligand Docking and Binding Energy Predictions
Ligand docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. This method is instrumental in predicting the binding affinity and mode of interaction between an inhibitor like deazaThDP and its target enzyme.
While extensive experimental data confirms the exceptionally high affinity of deazaThDP for its target enzymes, specific computational predictions of its binding energy are not widely detailed in the literature. However, docking studies on the related compound 3-deazathiamine (the non-phosphorylated precursor) with yeast pyruvate decarboxylase (PDC) have been performed. These simulations predict a favorable binding energy, underscoring the strong interaction between the deaza-modified ring system and the enzyme's active site. One study calculated a binding energy of approximately -8 kcal/mol for this interaction. researchgate.net It was also noted that in simulations where the natural coenzyme ThDP was already bound, the binding energy for 3-deazathiamine was significantly less favorable (-4.5 kcal/mol), computationally supporting its role as a competitive inhibitor that vies for the same binding site. researchgate.net
The ultimate goal of such predictions is to replicate the experimentally observed binding affinities. For deazaThDP, these affinities are remarkably high, signifying a very strong and stable interaction. The experimentally determined inhibition constants (Kᵢ) are in the picomolar to nanomolar range, indicating that it binds thousands of times more tightly than the natural cofactor, ThDP. researchgate.netsavemyexams.com This extremely tight, quasi-irreversible binding is attributed to its structural and electronic properties. researchgate.netsavemyexams.com
Table 1: Calculated Binding Energy for 3-Deazathiamine
| Compound | Enzyme | Calculated Binding Energy (kcal/mol) | Source |
|---|---|---|---|
| 3-Deazathiamine | Pyruvate Decarboxylase (Yeast) | ~ -8.0 | researchgate.net |
Table 2: Experimentally Determined Inhibition Constants (Kᵢ) for this compound
| Enzyme | Organism | Inhibition Constant (Kᵢ) | Tighter Binding vs. ThDP | Source(s) |
|---|---|---|---|---|
| Pyruvate Decarboxylase (PDC) | Zymomonas mobilis | < 14 pM | ~25,000-fold | researchgate.netsavemyexams.com |
| α-Ketoglutarate Dehydrogenase (E1 subunit) | Escherichia coli | ~ 5 nM | ~500-fold | researchgate.netsavemyexams.com |
Molecular Dynamics Simulations of Enzyme-Ligand Complexes
Molecular dynamics (MD) simulations offer a powerful computational lens to observe the time-dependent behavior of molecular systems, providing detailed information on the conformational changes and interactions within an enzyme-ligand complex. mdpi.comlabxing.com These simulations can reveal the stability of binding, the role of solvent molecules, and the dynamic network of interactions that hold a ligand in the active site. nih.govmdpi.com
For this compound, its ability to form a highly stable, essentially inert complex with ThDP-dependent enzymes makes it an exceptional tool for static structural studies like X-ray crystallography. sci-hub.stebi.ac.uk However, detailed MD simulation studies specifically investigating the dynamics of deazaThDP within an enzyme active site are not widely reported in the scientific literature.
Should such simulations be performed, they would aim to:
Assess the conformational stability of the enzyme-deazaThDP complex over time.
Analyze the persistence and dynamics of key hydrogen bonds and hydrophobic interactions between the inhibitor and active site residues.
Investigate the induced-fit effects, where the enzyme may undergo conformational changes to better accommodate the inhibitor compared to the natural cofactor.
Structure-Function Relationship Elucidation through Modeling
The relationship between the structure of this compound and its function as a potent inhibitor is well-elucidated through molecular modeling, primarily based on high-resolution X-ray crystal structures of enzyme-inhibitor complexes. sci-hub.st
The key to its inhibitory function lies in a subtle but critical structural modification: the substitution of the nitrogen atom at the 3'-position of the ThDP's thiazolium ring with a carbon atom. researchgate.netresearchgate.net This change has two major consequences:
Electronic Inertness : The natural ThDP cofactor works by losing a proton from the C2 carbon of its thiazolium ring to form a reactive ylid, which is central to its catalytic activity. sci-hub.stnih.gov DeazaThDP is a close structural mimic of this ylid intermediate but, due to the carbon substitution, the C2 position can no longer be deprotonated under physiological conditions. researchgate.net It binds to the active site like the activated cofactor but is catalytically dead, acting as a powerful transition-state analogue inhibitor. researchgate.netsci-hub.st
Increased Hydrophobicity : The replacement of the positively charged nitrogen with a neutral carbon atom renders the resulting thiophene ring more hydrophobic than the thiazolium ring of ThDP. researchgate.net The active sites of many ThDP-dependent enzymes contain significant hydrophobic pockets to accommodate the cofactor. embl.deuea.ac.uk The increased hydrophobicity of deazaThDP leads to more favorable interactions within this pocket, contributing to its significantly tighter binding compared to the natural cofactor. researchgate.net
Structural models from X-ray crystallography, such as the structure of human transketolase in complex with a deazaThDP analogue (PDB: 4KXY), show that the inhibitor binds in the active site in a V-conformation, identical to that of the active ThDP cofactor. ebi.ac.ukembl.de This conformation allows it to engage in the same critical interactions as ThDP, including the binding of its diphosphate tail to a divalent metal ion (Ca²⁺ or Mg²⁺) and conserved protein residues. sci-hub.stembl.de By perfectly mimicking the structure of the bound cofactor while being catalytically inactive, deazaThDP acts as a highly effective competitive inhibitor, occupying the active site and preventing the enzyme from functioning.
Compound Names Table
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | 2-{3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiophen-2-yl}ethyl diphosphate |
| deazaThDP | 2-{3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiophen-2-yl}ethyl diphosphate |
| 3-Deazathiamine | 4-amino-5-((2,5-dimethylthiophen-3-yl)methyl)pyrimidin-2-ol |
| Thiamin Diphosphate | Thiamine pyrophosphate |
| ThDP / TPP | Thiamine pyrophosphate |
| Pyruvate Decarboxylase | Pyruvate Decarboxylase |
| PDC | Pyruvate Decarboxylase |
| α-Ketoglutarate Dehydrogenase | α-Ketoglutarate Dehydrogenase |
| OGDH | α-Ketoglutarate Dehydrogenase |
| Transketolase | Transketolase |
Applications of 3 Deazo Thiamin Diphosphate in Academic Research
Probing ThDP-Dependent Enzyme Catalytic Mechanisms
3'-Deazo-Thiamin Diphosphate (B83284) (3'-Deazo-ThDP), a synthetic analogue of Thiamin Diphosphate (ThDP), has emerged as a powerful tool in the field of enzymology. Its unique chemical properties, particularly the substitution of the nitrogen atom at the 3' position of the pyrimidine (B1678525) ring with a carbon atom, render it catalytically inactive. This characteristic allows it to act as a stable mimic of various catalytic intermediates, providing researchers with a valuable probe to dissect the intricate mechanisms of ThDP-dependent enzymes.
Deciphering Key Protonation and Deprotonation Steps
The catalytic cycle of ThDP-dependent enzymes is initiated by the deprotonation of the C2 atom of the thiazolium ring of ThDP, forming a highly reactive ylide intermediate. 3'-Deazo-ThDP, by replacing the N3' atom, alters the electronic properties of the pyrimidine ring, which is believed to play a role in this initial proton abstraction. While 3'-Deazo-ThDP itself cannot form the ylide, its extremely tight binding to the active site allows it to serve as a stable platform to study the environment and interactions that facilitate this crucial deprotonation step in the native enzyme. The 3-deaza analogue of TPP is a close mimic of the ylid intermediate and has been shown to be an extremely potent inhibitor of a variety of TPP-dependent enzymes, binding much more tightly than TPP itself nih.govresearchgate.net.
Investigating Substrate Binding and Product Release Mechanisms
The tight and often practically irreversible binding of 3'-Deazo-ThDP to ThDP-dependent enzymes makes it an excellent tool for studying substrate binding and product release. nih.govrsc.org By occupying the cofactor binding site, 3'-Deazo-ThDP can be used in competitive binding assays to determine the affinity of various substrates and inhibitors for the active site. Crystallographic studies of enzyme-3'-Deazo-ThDP complexes can provide high-resolution snapshots of the active site, revealing the precise interactions between the enzyme and the cofactor analogue.
These structural insights are invaluable for understanding how substrates orient themselves within the active site for catalysis to occur. Moreover, by comparing the conformation of the enzyme when bound to 3'-Deazo-ThDP versus the native cofactor or other intermediates, researchers can gain insights into the conformational changes that the enzyme undergoes during the catalytic cycle, which are often linked to the binding of substrates and the release of products.
Understanding the Role of the Pyrimidine Ring in Catalysis
Historically, the pyrimidine ring of ThDP was often considered to be primarily an anchor for the catalytically active thiazolium ring. However, research utilizing analogues like 3'-Deazo-ThDP has underscored the direct catalytic involvement of the pyrimidine moiety. The substitution at the 3' position directly impacts the electronic and proton-donating/accepting capabilities of the pyrimidine ring, and the resulting dramatic increase in binding affinity of 3'-Deazo-ThDP highlights the significance of the interactions at this part of the cofactor. nih.govrsc.org
Studies comparing the binding and inhibitory effects of 3'-Deazo-ThDP with other pyrimidine-modified analogues have helped to elucidate the specific roles of the different nitrogen atoms in the pyrimidine ring in catalysis. nih.gov This has led to a more nuanced understanding of the pyrimidine ring's function, not just in cofactor binding, but also in facilitating key proton transfer events and stabilizing charged intermediates throughout the catalytic cycle.
Design and Development of Enzyme Inhibitors
The potent inhibitory properties of 3'-Deazo-Thiamin Diphosphate have made it a foundational scaffold for the design and development of novel enzyme inhibitors. Its high affinity for ThDP-dependent enzymes provides a strong starting point for creating even more potent and selective inhibitors with potential therapeutic and biotechnological applications.
Strategies for Achieving Selectivity Towards Specific ThDP-Dependent Enzymes
While 3'-Deazo-ThDP is a powerful broad-spectrum inhibitor of ThDP-dependent enzymes, achieving selectivity for a specific enzyme within this large family is a significant challenge. One key strategy to impart selectivity is to modify the 3'-Deazo-ThDP scaffold with substituents that can interact with the substrate-binding pocket of the target enzyme. nih.govresearchgate.net Since the substrate-binding pockets of different ThDP-dependent enzymes can vary considerably in size, shape, and chemical properties, attaching specific chemical moieties to the C2 position of the deazathiazole ring can create inhibitors that preferentially bind to one enzyme over another. nih.govchemrxiv.org
For example, attaching a group that mimics the natural substrate of a particular enzyme can significantly enhance the inhibitor's affinity and selectivity for that enzyme. chemrxiv.org A branched, bulky group attached to the scaffold can favor binding to enzymes with larger substrate pockets, such as pyruvate (B1213749) dehydrogenase E1, while abolishing activity against enzymes with smaller pockets, like pyruvate decarboxylase. chemrxiv.org This approach exploits the unique features of each enzyme's active site to achieve targeted inhibition.
Below is a data table summarizing the inhibitory activity of this compound against a selection of ThDP-dependent enzymes.
| Enzyme | Organism | Ki (Inhibition Constant) | Binding Affinity vs. ThDP |
| Pyruvate Decarboxylase | Zymomonas mobilis | < 14 pM | ~25,000-fold tighter |
| α-Ketoglutarate Dehydrogenase (E1 subunit) | Escherichia coli | ~ 5 nM | ~500-fold tighter |
| Pyruvate Dehydrogenase Complex | Porcine Heart | 2.6 nM | - |
Implications for Designing Novel Biochemical Tools
The development of potent and selective inhibitors based on the 3'-Deazo-ThDP scaffold has significant implications for the creation of novel biochemical tools. These tools can be used to probe the function of specific ThDP-dependent enzymes in complex biological systems, such as cell cultures and even whole organisms. By selectively inhibiting a single enzyme, researchers can study the downstream effects on metabolic pathways and cellular processes, helping to elucidate the physiological role of that enzyme.
Furthermore, these inhibitors can serve as lead compounds in drug discovery programs. Many ThDP-dependent enzymes are essential for the survival of pathogenic organisms or are implicated in human diseases. For instance, the enzymes involved in the biosynthesis of essential vitamins in bacteria are attractive targets for the development of new antibiotics. The high affinity and potential for selectivity of 3'-Deazo-ThDP derivatives make them promising candidates for the development of novel therapeutic agents. The uncharged nature of some analogues allows for passive diffusion into cells, making them effective probes in cellular studies. chemrxiv.org
Investigation of Thiamin Utilization Pathways
This compound (DATPP) serves as a highly specific and potent tool in academic research for dissecting the intricate pathways of thiamin utilization. As an analogue of thiamin diphosphate (TPP), the active coenzyme form of vitamin B1, DATPP allows researchers to probe the function and inhibition of TPP-dependent enzymes, which are crucial for cellular metabolism. nih.govcornell.edu Its unique chemical structure, where the N3 atom of the thiazolium ring is replaced by a carbon atom, fundamentally alters its catalytic ability. nih.govnih.gov This modification prevents the formation of the reactive ylide intermediate necessary for the enzymatic reactions catalyzed by TPP, turning it into a powerful inhibitor. nih.gov By studying the effects of this inhibition, scientists can elucidate the roles of specific enzymes in metabolic networks and understand the broader cellular economy of thiamin.
Use in Probing Cellular Thiamine (B1217682) Economy
The "thiamine economy" of a cell encompasses the uptake of thiamin, its phosphorylation into active cofactors like TPP, and its utilization by TPP-dependent enzymes. nih.govnih.gov DATPP has proven to be an invaluable molecular probe for investigating these interconnected processes. A key aspect of its utility lies in the observed discrepancy between its potent inhibitory effects on isolated enzymes and its impact on whole cells.
Research has demonstrated that while DATPP is an extremely powerful inhibitor of crucial TPP-dependent enzymes in vitro, its corresponding antimetabolite, 3-deazathiamine (DAT), shows limited ability to affect cell growth and viability when supplied externally. nih.govnih.gov For instance, in studies involving HeLa cells, DATPP added to the culture medium did not significantly impede the rate of cell growth. nih.govnih.gov This is in stark contrast to its profound inhibitory action on enzymes like the pyruvate dehydrogenase complex (PDHC) isolated from such cells. nih.govnih.gov
This very disparity is what makes DATPP a useful tool. It suggests that potent enzyme inhibition alone is not sufficient for an antimetabolite to disrupt cellular function. The cellular thiamine economy also critically depends on the transport of the thiamin analogue across the cell membrane. nih.govnih.gov The low cytotoxic effect of DAT is hypothesized to stem from inefficient transport into the cell, preventing the analogue from reaching its intracellular enzyme targets and being converted to its active diphosphate form. nih.govnih.gov By using DATPP and its precursor DAT, researchers can differentiate between the effects of enzyme inhibition and the efficiency of cellular uptake, providing a clearer understanding of the transport mechanisms that govern a cell's ability to acquire and utilize thiamin and its analogues.
Differentiation from Other Thiamine Antimetabolites (e.g., Oxythiamine)
A direct comparison between this compound and other thiamine antimetabolites, such as oxythiamine (B85929) and its active form, oxythiamine diphosphate (OTPP), highlights significant differences in their mechanism and cellular impact. nih.gov These differences allow researchers to probe distinct aspects of thiamin metabolism.
The primary distinction lies in their potency as enzyme inhibitors versus their effectiveness as cytotoxic agents. nih.gov Kinetic studies show that DATPP is a markedly stronger competitive inhibitor of the mammalian pyruvate dehydrogenase complex (PDHC) than OTPP. nih.govnih.gov The inhibition constant (Kᵢ) for DATPP is significantly lower than that for OTPP, indicating much tighter binding to the enzyme's active site. nih.govnih.gov In fact, DATPP binds to some enzymes with thousands of times greater affinity than the natural coenzyme, TPP. nih.govnih.gov
Despite its superior enzyme-inhibiting capability in vitro, DATPP demonstrates a much weaker effect on cell proliferation compared to oxythiamine. nih.gov While oxythiamine and OTPP show a significant cytostatic effect on HeLa cells, DATPP has a negligible impact on their growth and viability. nih.govnih.gov This contrast underscores that the biological activity of a thiamine antimetabolite is a multifactorial issue, heavily influenced by its physicochemical properties that dictate its transport across the cell membrane. nih.gov Oxythiamine's effectiveness is also highly sensitive to extracellular thiamine levels, as it competes with the natural vitamin for cellular uptake and subsequent phosphorylation. acs.org The relative ineffectiveness of DAT at the cellular level is attributed more specifically to poor membrane transport. nih.govnih.gov
These contrasting profiles make DATPP and oxythiamine complementary research tools. DATPP serves as a highly potent and specific inhibitor for studying enzyme kinetics and structure in isolated systems, while oxythiamine is more effective for investigating the consequences of disrupting the entire thiamin utilization pathway within a living cell, including uptake and metabolic activation.
Interactive Data Table 1: Comparison of Inhibition Constants (Kᵢ) for Pyruvate Dehydrogenase Complex (PDHC)
| Compound | Kᵢ (μM) | Substrate/Inhibitor Type |
| Thiamin Diphosphate (TPP) | 0.06 | Natural Coenzyme (Kₘ) |
| This compound (DATPP) | 0.0026 | Competitive Inhibitor |
| Oxythiamine Diphosphate (OTPP) | 0.025 | Competitive Inhibitor |
Data sourced from studies on mammalian pyruvate dehydrogenase complex. nih.govnih.gov A lower Kᵢ value indicates a stronger inhibitor.
Interactive Data Table 2: Differential Effects of Thiamine Antimetabolites on HeLa Cells
| Compound | In Vitro Enzyme Inhibition (PDHC) | Effect on HeLa Cell Growth | Postulated Limiting Factor |
| This compound (DATPP) | Very Strong | Insignificant Impact | Cellular Transport |
| Oxythiamine Diphosphate (OTPP) | Strong | Significant Cytostatic Effect | Cellular Transport & Competition with Thiamine |
This table summarizes the findings from comparative studies. nih.govnih.gov
Advanced Research Considerations and Future Directions
Exploring Novel 3'-Deazo-Thiamin Diphosphate (B83284) Analogues with Enhanced Specificity
While 3'-Deazo-Thiamin Diphosphate is a powerful inhibitor of Thiamin Diphosphate (ThDP)-dependent enzymes, it generally lacks selectivity for individual enzymes within this class. researchgate.net This broad-spectrum activity can be a limitation when trying to probe the function of a single enzyme in a complex metabolic network. Consequently, a significant area of research is the design and synthesis of novel deazaThDP analogues with enhanced specificity.
The primary strategy involves modifying the deazaThDP scaffold to exploit structural differences in the active sites of various ThDP-dependent enzymes. One approach is the introduction of substituents at the C-2 position of the thiophene (B33073) ring, which is isoelectronic with the thiazolium ring of ThDP. researchgate.net These substitutions are designed to mimic the various intermediates formed during the catalytic cycles of specific enzymes, potentially leading to highly selective inhibition. researchgate.netacs.org For instance, a 2-(1-hydroxyethyl)deazaThDP analogue was synthesized to mimic the 2-(1-hydroxyethyl)TPP intermediate in the pyruvate (B1213749) decarboxylase reaction, proving to be an extremely potent inhibitor of that enzyme. researchgate.net
Broader research into ThDP analogues informs this effort. Scientists have developed inhibitors that replace the thiazolium ring with other neutral structures, such as triazoles, to abolish catalytic activity. acs.orgcam.ac.ukrsc.org By altering tail groups or other peripheral moieties, these analogues can be tailored to fit the unique pockets of different enzymes. For example, certain triazole-based ThDP analogues have been shown to be selective inhibitors of the Pyruvate Dehydrogenase Complex (PDHc), which could be valuable in developing anti-cancer strategies. acs.orgrsc.org The insights gained from these related compounds can be applied to the deazaThDP framework to create a new generation of highly specific chemical probes and potential therapeutic leads. nih.gov
Development of Advanced Methodologies for Studying Enzyme-Inhibitor Dynamics
Understanding precisely how this compound and its analogues inhibit enzymes requires a suite of advanced analytical techniques that can probe the intricate dance between the inhibitor and the enzyme's active site.
Kinetic Analysis is fundamental to characterizing the potency and mechanism of inhibition. These studies have revealed that deazaThDP is a competitive inhibitor that binds far more tightly and often more rapidly than the natural cofactor, ThDP. nih.govnih.govsemanticscholar.org For some enzymes, the inhibition is essentially irreversible, even without forming a covalent bond. nih.gov Detailed kinetic analyses provide crucial data, such as the inhibition constant (Kᵢ), which quantifies the inhibitor's potency.
| Enzyme | Organism | Kᵢ Value (deazaThDP) | Comparison to TPP/ThDP (Kₘ) |
| Pyruvate Decarboxylase | Zymomonas mobilis | < 14 pM | At least 25,000-fold tighter binding |
| α-Ketoglutarate Dehydrogenase (E1 subunit) | Escherichia coli | ~ 5 nM | Approx. 500-fold tighter binding |
| Pyruvate Dehydrogenase Complex (PDHC) | Mammalian | 0.0026 µM | Kₘ for TPP is 0.06 µM |
This table presents kinetic data for the inhibition of various ThDP-dependent enzymes by this compound, highlighting its high potency compared to the natural cofactor. nih.govnih.gov
X-ray crystallography offers a static, high-resolution picture of the enzyme-inhibitor complex. By solving the three-dimensional structure of an enzyme with deazaThDP bound in its active site, researchers can visualize the specific molecular interactions responsible for the tight binding. researchgate.net These structural insights are invaluable for understanding the basis of inhibition and for rationally designing new analogues with improved properties. plos.org
Spectroscopic and Computational Methods provide further dynamic information. Circular Dichroism (CD) is a powerful tool for detecting the formation of adducts between inhibitors and enzymes, such as the characteristic signal that appears upon the binding of deazaThDP. acs.org Furthermore, computational techniques like molecular docking and experimental methods such as site-directed mutagenesis are used in tandem. rsc.org Docking simulations can predict the binding mode of an inhibitor, while mutagenesis allows researchers to alter specific amino acid residues in the active site to experimentally verify their importance in inhibitor binding. rsc.org
Integration of Multi-Omics Data in Understanding Broader Metabolic Impacts
Inhibiting key enzymes like pyruvate dehydrogenase and transketolase with this compound can have far-reaching consequences for cellular metabolism. To capture a holistic view of these effects, researchers are turning to multi-omics approaches. nih.gov This strategy involves integrating data from different layers of biological information—genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive model of the cell's response to the inhibitor. mdpi.comshen-lab.orgcmbio.io
A typical multi-omics study in this context would proceed as follows:
Transcriptomics: Measures the expression levels of all genes (the transcriptome) to see which genes are turned on or off in response to enzyme inhibition. For example, cells might upregulate genes for alternative metabolic pathways to compensate for the blocked reaction.
Proteomics: Analyzes the entire set of proteins (the proteome) to see how their abundances change. This can reveal changes in enzyme levels that are not apparent from transcriptomic data alone.
Metabolomics: Profiles the levels of all metabolites (the metabolome) within the cell. researchgate.net This provides a direct readout of the biochemical consequences of enzyme inhibition, showing which metabolic intermediates build up and which are depleted. For example, inhibiting transketolase would be expected to alter the levels of various sugars in the pentose (B10789219) phosphate (B84403) pathway. core.ac.uk
By integrating these datasets, scientists can move beyond the immediate effect on the target enzyme and understand the systemic ripple effects. nih.gov For instance, metabolomic data might reveal an unexpected buildup of a particular metabolite, and by correlating this with transcriptomic and proteomic data, researchers could identify the specific metabolic reprogramming responsible. This integrative systems biology approach is crucial for predicting the full cellular impact of an inhibitor, identifying potential off-target effects, and discovering new therapeutic strategies that exploit metabolic vulnerabilities. shen-lab.orgresearchgate.net While a comprehensive multi-omics analysis specifically for this compound is a direction for future research, the framework provides a powerful strategy for future investigations into its complex biological role. nih.gov
Q & A
Q. What synthetic strategies are optimal for producing 3'-Deazo-Thiamin Diphosphate, and how do reaction parameters impact product fidelity?
The synthesis of this compound requires careful optimization of coupling agents and protecting groups. For example, triazole-based thiamine analogs can be synthesized via click chemistry using Cu(I)-catalyzed azide-alkyne cycloaddition, with tetrahydrofuran (THF) as a solvent and triethylamine (EtN) to neutralize byproducts . Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography (silica gel, gradient elution) are critical for isolating high-purity products. Yield improvements (>70%) are achieved by maintaining anhydrous conditions and precise stoichiometric ratios of reactants .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy, particularly P-NMR and H-NMR, is used to verify phosphorylation and confirm the absence of the 3'-nitrogen atom. X-ray crystallography resolves cofactor-enzyme interactions, as demonstrated in pyruvate decarboxylase studies, where Mg coordination and hydrogen bonding with conserved residues (e.g., Asp27, His30) are critical . High-resolution mass spectrometry (HRMS) further validates molecular weight and purity .
Advanced Research Questions
Q. How does the absence of the 3'-nitrogen in this compound alter binding kinetics in thiamin-dependent enzymes?
The 3'-nitrogen in native thiamin diphosphate (ThDP) participates in hydrogen bonding with active-site residues (e.g., Glu571 in transketolase). Its removal destabilizes the V-conformation of ThDP, reducing catalytic efficiency. Kinetic assays (e.g., stopped-flow spectroscopy) show a 5–10-fold decrease in for pyruvate decarboxylase variants when using this compound, linked to impaired proton transfer at the 4'-aminopyrimidine ring . Site-directed mutagenesis (e.g., I415V in pyruvate decarboxylase) reveals compensatory hydrophobic interactions that partially restore activity .
Q. What computational models predict the mechanistic impact of this compound on enzyme catalysis?
Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) studies highlight reduced cofactor flexibility in the deaza variant. For example, free-energy landscapes show higher activation barriers for the formation of the tetrahedral intermediate in pyruvate decarboxylase due to disrupted water networks near the active site . Docking studies using Mol* Viewer or AutoDock Vina can identify steric clashes between the deaza-modified cofactor and conserved motifs like the GDGXNN sequence in transketolase .
Q. How can conflicting kinetic data for this compound across enzyme systems be resolved?
Discrepancies arise from differences in enzyme-cofactor adaptability. For instance, transketolase tolerates deaza modifications better than pyruvate dehydrogenase due to its flexible active-site loop (residues 382–395). Systematic pH-rate profiles and isotope-effect studies () help distinguish rate-limiting steps. Comparative analysis of circular dichroism (CD) spectra and thermal shift assays further quantifies cofactor-induced structural stabilization .
Methodological Guidance
- Enzyme Inhibition Assays : Use continuous coupled assays with NADH oxidation monitoring (340 nm) to measure dehydrogenase activity .
- Cofactor Reconstitution : Pre-incubate apoenzymes (e.g., pyruvate decarboxylase) with this compound and Mg for 30 minutes to ensure proper binding .
- Data Contradiction Analysis : Apply global fitting of kinetic data to multi-step mechanisms (e.g., pre-steady-state burst analysis) to isolate effects on individual catalytic steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
